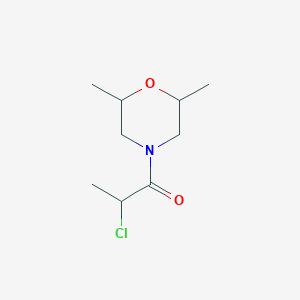
N-Butyl-2,4-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2,4-dimethoxyaniline: is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group, and the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Butyl-2,4-dimethoxyaniline typically begins with 2,4-dimethoxyaniline and butyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, where the butyl group from butyl bromide replaces the hydrogen atom on the nitrogen of 2,4-dimethoxyaniline.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Butyl-2,4-dimethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: It can be reduced to form N-butyl-2,4-dimethoxycyclohexylamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-butyl-2,4-dimethoxycyclohexylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: N-Butyl-2,4-dimethoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, it is used to study the effects of methoxy and butyl substitutions on the activity of aniline derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Butyl-2,4-dimethoxyaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions. The butyl group increases its lipophilicity, affecting its solubility and interaction with biological membranes.
Comparison with Similar Compounds
2,4-Dimethoxyaniline: Lacks the butyl group, making it less lipophilic.
N-Butylaniline: Lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.
2,4-Dimethoxybenzylamine: Has a benzyl group instead of a butyl group, affecting its reactivity and solubility.
Uniqueness: N-Butyl-2,4-dimethoxyaniline is unique due to the presence of both methoxy and butyl groups, which enhance its reactivity and lipophilicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-butyl-2,4-dimethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-5-8-13-11-7-6-10(14-2)9-12(11)15-3/h6-7,9,13H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVZOFOMVHBURJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558595 |
Source


|
| Record name | N-Butyl-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124006-23-1 |
Source


|
| Record name | N-Butyl-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)


![(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal](/img/structure/B47323.png)









